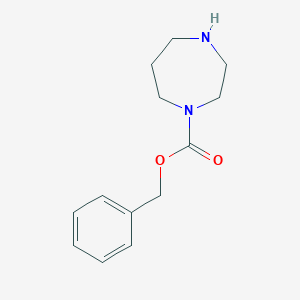

Benzyl 1,4-diazepane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(15-9-4-7-14-8-10-15)17-11-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDQJVDEALOIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402703 | |

| Record name | Benzyl 1-homopiperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117009-97-9 | |

| Record name | Benzyl 1-homopiperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diazepane, N1-CBZ protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl 1,4-diazepane-1-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Benzyl 1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Benzyl 1,4-diazepane-1-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the insomnia medication Suvorexant. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

Identifiers and Computed Properties

A summary of the key identifiers and computed chemical properties for Benzyl 1,4-diazepane-1-carboxylate and its 5-methyl derivatives is provided in the table below. These computed values are useful for predicting the compound's behavior in various chemical and biological systems.

| Property | Benzyl 1,4-diazepane-1-carboxylate | (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate | (S)-benzyl 5-methyl-1,4-diazepane-1-carboxylate | Reference(s) |

| CAS Number | 117009-97-9 | 1001401-60-0 | 1001401-61-1 | [1][2][3] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₄H₂₀N₂O₂ | C₁₄H₂₀N₂O₂ | [1][2][4] |

| Molecular Weight | 234.29 g/mol | 248.33 g/mol | 248.32 g/mol | [1][4][5] |

| IUPAC Name | benzyl 1,4-diazepane-1-carboxylate | benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate | benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate | [2][4][5] |

| SMILES | C1CNCCN(C1)C(=O)OCC2=CC=CC=C2 | C[C@@H]1CCN(C(=O)OCC2=CC=CC=C2)CCN1 | C[C@H]1CCN(C(=O)OCC2=CC=CC=C2)CCN1 | [2][4][5] |

| InChIKey | BXDQJVDEALOIQW-UHFFFAOYSA-N | DQUGXUOXPVSJFN-GFCCVEGCSA-N | DQUGXUOXPVSJFN-LBPRGKRZSA-N | [2][4][5] |

| XLogP (predicted) | 1.3 | 1.8 | 1.8 | [4][5] |

| Topological Polar Surface Area | 41.6 Ų | 41.6 Ų | 41.6 Ų | [4][5] |

| Hydrogen Bond Donor Count | 1 | 1 | 1 | [4][5] |

| Hydrogen Bond Acceptor Count | 2 | 3 | 3 | [4][5] |

| Rotatable Bond Count | 3 | 2 | 2 | [4][5] |

Experimental Physical Properties

Detailed experimental data on the physical properties of Benzyl 1,4-diazepane-1-carboxylate are scarce in the literature. The 5-methyl derivative is reported to be a liquid or oil at room temperature.[6][7]

| Property | Value | Reference(s) |

| Physical State | Liquid/Oil (for 5-methyl derivative) | [6][7] |

| Solubility | Soluble in organic solvents, less soluble in water (qualitative) | [7] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.3 ppm), the methylene protons of the benzyl group (~5.1 ppm), and the protons of the diazepane ring (in the aliphatic region, ~2.5-3.6 ppm). For the 5-methyl derivative, a doublet for the methyl group would also be expected.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylate group (~155 ppm), the carbons of the aromatic ring (~127-137 ppm), the methylene carbon of the benzyl group (~67 ppm), and the carbons of the diazepane ring (~40-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of Benzyl 1,4-diazepane-1-carboxylate would be expected to exhibit the following characteristic absorption bands:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300-3500 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (carbamate) | 1680-1700 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-N Stretch | 1000-1250 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Benzyl 1,4-diazepane-1-carboxylate, the expected monoisotopic mass is 234.1368 Da.[4] Predicted collision cross-section values for various adducts have been calculated.[4]

Experimental Protocols

A patent for the chiral resolution of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate provides insight into purification techniques. The free base can be obtained as a colorless oil by concentrating the combined organic phases after extraction with a solvent like dichloromethane.[6] Purification is often achieved using flash column chromatography.[9]

General Purification Procedure (by Extraction)

-

Following a reaction, the mixture is quenched with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).[9]

-

The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.[6][9]

-

The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., Na₂SO₄).[9]

-

The solvent is removed under reduced pressure to yield the crude product, which can then be further purified.[6][9]

Logical and Workflow Diagrams

The following diagrams illustrate the role of Benzyl 1,4-diazepane-1-carboxylate as a synthetic intermediate and a general workflow for its synthesis and purification.

References

- 1. benzyl (R)-5-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1001401-60-0 | AChemBlock [achemblock.com]

- 2. Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. PubChemLite - Benzyl 1,4-diazepane-1-carboxylate (C13H18N2O2) [pubchemlite.lcsb.uni.lu]

- 5. benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate | C14H20N2O2 | CID 86334400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

- 7. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]

- 8. 1001401-60-0|(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Benzyl 1,4-diazepane-1-carboxylate: Molecular Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological applications of Benzyl 1,4-diazepane-1-carboxylate. This compound, built upon the privileged 1,4-diazepane scaffold, is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.

Core Molecular Structure and Physicochemical Properties

Benzyl 1,4-diazepane-1-carboxylate (CAS No. 117009-97-9) is a heterocyclic compound with the molecular formula C13H18N2O2.[1] Its structure features a seven-membered diazepane ring N-protected with a benzyloxycarbonyl (Cbz) group. This Cbz protecting group is crucial in synthetic chemistry, allowing for selective reactions at the unprotected secondary amine.

The physicochemical properties of Benzyl 1,4-diazepane-1-carboxylate are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C13H18N2O2 | [1] |

| Molecular Weight | 234.29 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 130 °C / 0.5 mmHg | [2] |

| Density | 1.13 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.545 | [2] |

| pKa (Predicted) | 10.42 ± 0.20 | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Solubility | Soluble in organic solvents, less soluble in water. | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is critical for the unambiguous identification and characterization of Benzyl 1,4-diazepane-1-carboxylate. While experimentally obtained spectra are not widely published in peer-reviewed literature, predicted data and typical spectral features are presented below.

Mass Spectrometry (Predicted)

| Adduct | Predicted m/z |

| [M+H]+ | 235.14411 |

| [M+Na]+ | 257.12605 |

| [M-H]- | 233.12955 |

| [M]+ | 234.13628 |

| [Source: PubChemLite][1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of Benzyl 1,4-diazepane-1-carboxylate is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H (secondary amine) | 3300-3500 (if present as impurity or deprotected) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=O (carbamate) | 1680-1700 |

| C-N | 1000-1250 |

Experimental Protocols: Synthesis of the 1,4-Diazepane Ring

The synthesis of the 1,4-diazepane core is a key step in obtaining Benzyl 1,4-diazepane-1-carboxylate and its derivatives. Several synthetic strategies have been developed for this purpose. A general and illustrative workflow for the construction of a protected 1,4-diazepane ring is outlined below. This protocol is based on the common strategy of intramolecular cyclization.

General Protocol for Intramolecular Cyclization to form a 1,4-Diazepane Ring:

-

Starting Materials: A suitable N-protected amino acid and an N-protected amino alcohol. The choice of protecting groups is critical to ensure selective reactions.

-

Amide Coupling: The carboxylic acid of the N-protected amino acid is coupled with the amino group of the N-protected amino alcohol using a standard peptide coupling reagent (e.g., DCC, HBTU) to form a linear precursor.

-

Deprotection: One of the N-protecting groups is selectively removed to liberate a free amine.

-

Cyclization: The linear precursor undergoes an intramolecular cyclization reaction. This can be achieved through various methods, such as a Mitsunobu reaction or by converting the terminal alcohol to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic attack by the free amine.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1,4-diazepane derivative.

Caption: General workflow for the synthesis of a protected 1,4-diazepane ring.

Biological Significance and Signaling Pathways

The 1,4-diazepine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[5] Derivatives of 1,4-diazepines have demonstrated a wide range of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[6][7]

While the specific biological targets and signaling pathways for Benzyl 1,4-diazepane-1-carboxylate have not been extensively studied, the broader class of 1,4-diazepane derivatives are known to interact with several key biological systems:

-

GABAergic System: Similar to benzodiazepines, some 1,4-diazepane derivatives are thought to modulate the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. This interaction is often responsible for their anxiolytic and anticonvulsant effects.[8]

-

Sigma (σ) Receptors: Certain 1,4-diazepane-containing derivatives have been identified as ligands for sigma receptors.[1] These receptors are implicated in a variety of neurological functions and are targets for the development of antipsychotic and neuroprotective agents.[1]

-

Orexin Receptors: Notably, derivatives of Benzyl 1,4-diazepane-1-carboxylate, such as (R)-1-benzyl-5-methyl-1,4-diazepane, are crucial intermediates in the synthesis of Suvorexant, a dual orexin receptor antagonist used to treat insomnia.[8] Orexin receptors are key regulators of the sleep-wake cycle.

The following diagram illustrates a potential, generalized signaling pathway for a 1,4-diazepane derivative acting as a modulator of a G-protein coupled receptor (GPCR), a common target for this class of compounds.

Caption: Generalized GPCR signaling pathway for a 1,4-diazepane derivative.

Conclusion

Benzyl 1,4-diazepane-1-carboxylate is a versatile chemical entity with significant potential in drug discovery and development. Its core 1,4-diazepane structure provides a foundation for the synthesis of a wide array of biologically active molecules. This technical guide has summarized the key molecular and physicochemical properties, provided an illustrative synthetic workflow, and highlighted the potential biological signaling pathways associated with this important class of compounds. Further research into the specific biological targets of Benzyl 1,4-diazepane-1-carboxylate and its close analogs is warranted to fully elucidate their therapeutic potential.

References

- 1. PubChemLite - Benzyl 1,4-diazepane-1-carboxylate (C13H18N2O2) [pubchemlite.lcsb.uni.lu]

- 2. Benzyl 1-homopiperazine carboxylate | 117009-97-9 [chemicalbook.com]

- 3. Benzyl 1,4-diazepane-1-carboxylate, CasNo.117009-97-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 4. jocpr.com [jocpr.com]

- 5. thoreauchem.com [thoreauchem.com]

- 6. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cy.pharmasynce.com [cy.pharmasynce.com]

- 8. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

Technical Guide: (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate

CAS Number: 1001401-60-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its primary application lies as a crucial intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia. The specific (R)-configuration of this intermediate is essential for the therapeutic efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of Suvorexant.

Chemical and Physical Properties

A summary of the key quantitative data for (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1001401-60-0 | [1][2][3] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][3] |

| Molecular Weight | 248.33 g/mol | [2][3] |

| Purity | Typically >97% | |

| Appearance | Liquid | |

| Boiling Point | 373.9 ± 35.0 °C at 760 mmHg | |

| Flash Point | 179.9 ± 25.9 °C | |

| Storage Temperature | 2-8°C, protect from light | [3] |

| IUPAC Name | benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate | |

| Synonyms | (R)-1-Cbz-5-methyl-1,4-diazepane, (5R)-Hexahydro-5-methyl-1H-1,4-diazepine-1-carboxylic acid phenylmethyl ester | [1][3] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate is a critical step in the manufacturing of Suvorexant. Two primary strategies are employed: the resolution of a racemic mixture and enantioselective synthesis.

Chiral Resolution of Racemic Benzyl 5-methyl-1,4-diazepane-1-carboxylate

A common approach involves the preparation of a racemic mixture of benzyl 5-methyl-1,4-diazepane-1-carboxylate, followed by chiral resolution to isolate the desired (R)-enantiomer. A patented method describes the use of a co-crystal formation with a chiral resolving agent.

Experimental Protocol: Co-crystal Resolution

This protocol is adapted from patent literature describing the resolution of the racemic hydrochloride salt.

-

Step 1: Co-crystal Formation. A solution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride and (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) is prepared in a suitable solvent, such as acetonitrile.

-

Step 2: Crystallization. The solution is allowed to crystallize, leading to the formation of a co-crystal of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (R)-TED.

-

Step 3: Dissociation. The isolated co-crystal is then slurried in water to dissociate the complex.

-

Step 4: Isolation of the Free Base. The aqueous phase is basified, and the (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate free base is extracted with an appropriate organic solvent. The organic phases are combined and concentrated to yield the final product as an oil.

Enantioselective Synthesis

An alternative is the direct enantioselective synthesis, which often involves the reduction of a prochiral precursor.

Illustrative Experimental Protocol: Reduction of a Dione Precursor

This protocol is based on synthetic routes described for Suvorexant intermediates.

-

Step 1: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione. This precursor is prepared from (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate through deprotection and subsequent intramolecular cyclization.

-

Step 2: Reduction to (R)-1-benzyl-5-methyl-1,4-diazepane. A solution of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added portionwise to a suspension of lithium aluminum hydride (LiAlH₄) (6.0 equivalents) in THF at 0°C.

-

Step 3: Reaction Execution. The reaction mixture is stirred at room temperature overnight.

-

Step 4: Quenching and Work-up. The reaction is cooled to 0°C and carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Step 5: Isolation. The resulting mixture is filtered, and the filter cake is washed with THF. The combined filtrate is concentrated under reduced pressure to provide the crude product, which can be further purified if necessary.

-

Step 6: Carboxylate Formation. The resulting (R)-1-benzyl-5-methyl-1,4-diazepane is then reacted with a suitable benzyl chloroformate to yield (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.

Role in Suvorexant Synthesis and Signaling Pathway

(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate is not known to possess significant biological activity itself. Its importance lies in its role as a key building block for Suvorexant. The diazepane core is a privileged scaffold in medicinal chemistry, and the specific stereochemistry at the 5-position is crucial for the high-affinity binding of Suvorexant to its targets.

Suvorexant is a dual orexin receptor antagonist (DORA). The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness. By blocking the binding of orexins to their receptors, Suvorexant suppresses the wake drive, thereby promoting sleep.

Below is a diagram illustrating the logical relationship of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate as an intermediate in the synthesis of Suvorexant and the subsequent mechanism of action of Suvorexant on the orexin signaling pathway.

References

Technical Guide: Physicochemical Properties of Benzyl 1,4-Diazepane-1-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of benzyl 1,4-diazepane-1-carboxylate. It is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document compiles available quantitative data, details experimental protocols for its synthesis and purification, and presents logical workflows through diagrams. While experimental data for the parent compound is limited, this guide also incorporates data from closely related derivatives to provide a broader understanding of its chemical behavior.

Introduction

Benzyl 1,4-diazepane-1-carboxylate, also known as N-Cbz-homopiperazine, is a heterocyclic organic compound. It features a seven-membered diazepane ring, with one of the nitrogen atoms protected by a benzyloxycarbonyl (Cbz) group. This protecting group strategy is common in organic synthesis, particularly in the preparation of pharmaceutical intermediates, as it allows for selective reactions on the unprotected nitrogen. The diazepane scaffold itself is a key structural motif in a variety of biologically active molecules. Understanding the physicochemical properties of benzyl 1,4-diazepane-1-carboxylate is therefore crucial for its application in synthetic chemistry and drug design.

Physicochemical Properties

Quantitative experimental data for the parent benzyl 1,4-diazepane-1-carboxylate is not extensively available in the public domain. The tables below summarize a combination of computed data for the parent compound and experimental or computed data for its close derivatives to provide a comparative overview.

Table 1: General and Computed Physicochemical Properties

| Property | Value | Data Type | Source |

| Parent Compound: Benzyl 1,4-diazepane-1-carboxylate | |||

| Molecular Formula | C₁₃H₁₈N₂O₂ | - | PubChem[1] |

| Molecular Weight | 234.29 g/mol | - | CymitQuimica[2] |

| Monoisotopic Mass | 234.13683 Da | Computed | PubChemLite[1] |

| XLogP | 1.3 | Predicted | PubChemLite[1] |

| Derivative: (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate | |||

| Molecular Formula | C₁₄H₂₀N₂O₂ | - | - |

| Molecular Weight | 248.32 g/mol | Computed | PubChem |

| XLogP3 | 1.8 | Computed | PubChem |

| Derivative: Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate | |||

| Boiling Point | 438.9±45.0 °C at 760 mmHg | Predicted | Biosynce[3] |

| Density | 1.2±0.1 g/cm³ | Predicted | Biosynce[3] |

| pKa (Acidity) | -0.52±0.20 | Predicted | Biosynce[3] |

Table 2: Physical State and Solubility

| Compound | Physical State | Solubility Profile | Source |

| (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate | Colorless oil | Soluble in organic solvents, less soluble in water. | US20190276414A1[4] |

| Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate | Solid | Not specified | Biosynce[3] |

Note: The physical state of the parent benzyl 1,4-diazepane-1-carboxylate is not explicitly stated in the reviewed literature, but the fact that its methylated derivative is an oil suggests the parent compound may also be a liquid at room temperature.

Experimental Protocols

Synthesis of Benzyl 1,4-diazepane-1-carboxylate

Reaction Scheme:

1,4-Diazepane + Benzyl Chloroformate → Benzyl 1,4-diazepane-1-carboxylate

Materials:

-

1,4-Diazepane (Homopiperazine)

-

Benzyl Chloroformate (Cbz-Cl)

-

Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Water

Procedure:

-

Dissolve 1,4-diazepane (1.0 equivalent) in dichloromethane.

-

Add triethylamine (1.1 equivalents) or an excess of sodium bicarbonate.

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate (1.0 equivalent) dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification of Benzyl 1,4-diazepane-1-carboxylate

The crude product from the synthesis can be purified using silica gel column chromatography.

Materials:

-

Crude Benzyl 1,4-diazepane-1-carboxylate

-

Silica Gel

-

Eluent system (e.g., a mixture of hexanes and ethyl acetate)

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the dissolved product onto the silica gel column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzyl 1,4-diazepane-1-carboxylate.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of benzyl 1,4-diazepane-1-carboxylate.

Purification Workflow

The following diagram outlines the purification process for benzyl 1,4-diazepane-1-carboxylate using column chromatography.

Conclusion

This technical guide has summarized the available physicochemical properties of benzyl 1,4-diazepane-1-carboxylate and has provided a detailed, adaptable protocol for its synthesis and purification. While a complete set of experimentally determined data for the parent compound remains to be fully elucidated, the information presented here, including data from related derivatives, offers valuable insights for its use in research and development. The provided workflows offer a clear visual representation of the key experimental procedures. Further experimental investigation is warranted to fully characterize this important synthetic intermediate.

References

- 1. PubChemLite - Benzyl 1,4-diazepane-1-carboxylate (C13H18N2O2) [pubchemlite.lcsb.uni.lu]

- 2. Homopiperazine, N1-CBZ protected | CymitQuimica [cymitquimica.com]

- 3. biosynce.com [biosynce.com]

- 4. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

Technical Guide: Solubility Profile of Benzyl 1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and standardized methodologies for determining the solubility of Benzyl 1,4-diazepane-1-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing the necessary experimental frameworks to enable researchers to generate this critical data in a reproducible and standardized manner.

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl 1,4-diazepane-1-carboxylate is presented below. These properties are crucial for understanding its potential solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C13H18N2O2 | PubChem |

| Molecular Weight | 234.29 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 41.6 Ų | PubChem |

Solubility Data

To facilitate standardized data collection and comparison, the following table outlines a recommended set of solvents for solubility determination. Researchers are encouraged to populate this table with their experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used |

| Water | 25 | To be determined | To be determined | Shake-Flask |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | To be determined | To be determined | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 25 | To be determined | To be determined | Shake-Flask |

| Acetate Buffer (pH 4.5) | 25 | To be determined | To be determined | Shake-Flask |

| Methanol | 25 | To be determined | To be determined | Shake-Flask |

| Ethanol | 25 | To be determined | To be determined | Shake-Flask |

| Isopropyl Alcohol | 25 | To be determined | To be determined | Shake-Flask |

| Acetonitrile | 25 | To be determined | To be determined | Shake-Flask |

| Acetone | 25 | To be determined | To be determined | Shake-Flask |

| Dichloromethane | 25 | To be determined | To be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | To be determined | To be determined | Shake-Flask |

| Hexane | 25 | To be determined | To be determined | Shake-Flask |

Experimental Protocols for Solubility Determination

Two primary methods are recommended for determining the solubility of Benzyl 1,4-diazepane-1-carboxylate: the Equilibrium "Shake-Flask" Method for thermodynamic solubility and the Kinetic Solubility Assay for high-throughput screening.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.[1][2]

Objective: To determine the saturation concentration of the compound in a specific solvent at a constant temperature.

Materials:

-

Benzyl 1,4-diazepane-1-carboxylate (solid form)

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

-

Calibrated balance and pH meter

Procedure:

-

Preparation: Add an excess amount of solid Benzyl 1,4-diazepane-1-carboxylate to a vial. The excess solid is necessary to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[2][3] It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[2]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant using a syringe filter.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of Benzyl 1,4-diazepane-1-carboxylate in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS.

-

Data Analysis: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility. The experiment should be performed in triplicate to ensure reproducibility.[2]

Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery to quickly assess compound solubility.[4][5][6] It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous buffer.

Objective: To rapidly determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

-

Benzyl 1,4-diazepane-1-carboxylate stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Plate reader capable of nephelometry (light scattering) or UV absorbance measurements

-

Liquid handling robotics (optional)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Benzyl 1,4-diazepane-1-carboxylate in 100% DMSO.

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells. This is often done in a serial dilution manner to test a range of concentrations.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the amount of precipitate formed. This can be done by:

-

Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is observed.

Visualized Workflows

The following diagrams illustrate the key experimental workflows for solubility determination.

Caption: Workflow for Equilibrium Solubility (Shake-Flask Method).

Caption: Workflow for Kinetic Solubility Assay.

References

Spectral Data and Characterization of Benzyl 1,4-Diazepane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for benzyl 1,4-diazepane-1-carboxylate. Due to the limited availability of published experimental data for this specific compound, this document combines predicted spectral information with experimental data from closely related analogs to offer a valuable resource for researchers. It includes detailed, generalized experimental protocols for synthesis and spectroscopic analysis, alongside structured data tables and visualizations to facilitate understanding and application in a research and development setting.

Introduction

Benzyl 1,4-diazepane-1-carboxylate is a key heterocyclic scaffold in medicinal chemistry, often utilized as an intermediate in the synthesis of pharmacologically active molecules. The 1,4-diazepane ring system is a "privileged structure" known to interact with a variety of biological targets. The benzyloxycarbonyl (Cbz or Z) protecting group provides a stable yet readily cleavable moiety, crucial for multi-step synthetic pathways. Accurate spectral characterization is paramount for verifying the identity and purity of this compound. This guide aims to consolidate the available and predicted spectral data for this molecule.

Predicted and Analog-Derived Spectral Data

A thorough search of scientific literature and spectral databases indicates a scarcity of published, experimentally-derived spectral data for the unsubstituted benzyl 1,4-diazepane-1-carboxylate. Therefore, the following tables present a combination of predicted data and experimental data from the closely related analog, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, to provide a reference point for researchers.

Mass Spectrometry (MS)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of benzyl 1,4-diazepane-1-carboxylate.

| Adduct | Predicted m/z |

| [M+H]⁺ | 235.1441 |

| [M+Na]⁺ | 257.1260 |

| [M+K]⁺ | 273.1000 |

| [M+NH₄]⁺ | 252.1707 |

Data Source: Predicted data from computational models.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table provides an estimated ¹H NMR spectrum. The chemical shifts for the diazepine ring are based on data reported for the hydrochloride salt of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate and may vary for the free base of the unsubstituted compound.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.30 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.15 | s | 2H | Benzylic protons (-CH₂-Ph) |

| ~3.50 - 3.70 | m | 4H | -N-CH₂- protons of the diazepine ring |

| ~2.80 - 3.00 | m | 4H | -N-CH₂- protons of the diazepine ring |

| ~1.80 - 2.00 | m | 2H | -CH₂- protons of the diazepine ring |

Note: These are estimated values. Actual chemical shifts and multiplicities may vary depending on the solvent and other experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The estimated ¹³C NMR chemical shifts are presented below, based on characteristic values for similar functional groups.

| Chemical Shift (δ) ppm | Assignment |

| ~155.5 | Carbonyl carbon of the carbamate (-C=O) |

| ~136.8 | Quaternary aromatic carbon (-C-CH₂) |

| ~128.5 | Aromatic carbons |

| ~127.9 | Aromatic carbons |

| ~127.8 | Aromatic carbons |

| ~67.2 | Benzylic carbon (-CH₂-Ph) |

| ~45 - 55 | Diazepine ring carbons (-CH₂-N-) |

| ~29.0 | Diazepine ring carbon (-CH₂-) |

Note: These are estimated values based on functional group analysis.

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for benzyl 1,4-diazepane-1-carboxylate are listed below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2920, 2850 | Medium | Aliphatic C-H stretch (symmetric and asymmetric) |

| ~1690 - 1710 | Strong | C=O stretch (carbamate) |

| ~1450, 1495 | Medium | Aromatic C=C stretch |

| ~1230 - 1280 | Strong | C-N stretch |

| ~1000 - 1100 | Strong | C-O stretch |

| ~690, 750 | Strong | Aromatic C-H bend (out-of-plane) for monosubstituted benzene |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of benzyl 1,4-diazepane-1-carboxylate.

Synthesis of Benzyl 1,4-Diazepane-1-carboxylate

This procedure describes a standard method for the N-protection of a cyclic secondary amine.

Materials:

-

1,4-Diazepane

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., triethylamine or sodium carbonate)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 1,4-diazepane in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

-

Add the base to the solution.

-

Slowly add benzyl chloroformate dropwise to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding deionized water.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters: A standard pulse program is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

-

Analysis: Acquire the spectrum in positive ion mode to observe protonated and other cationic adducts.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

Visualizations

Synthesis and Purification Workflow

Benzyl 1,4-diazepane-1-carboxylate: A Technical Guide to Safe Handling and Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safety, handling, and experimental context of Benzyl 1,4-diazepane-1-carboxylate (also known as N-Cbz-1,4-diazepane or N-benzyloxycarbonyl-1,4-diazepane). This compound is a key synthetic intermediate in the development of various pharmacologically active molecules, particularly those targeting the central nervous system. Due to its reactive nature and the limited availability of extensive safety data, a thorough understanding of its properties and handling requirements is crucial for ensuring laboratory safety and experimental success.

Physicochemical and Toxicological Data

Quantitative safety and physical property data for Benzyl 1,4-diazepane-1-carboxylate are not extensively reported in publicly available literature. The information presented below is a combination of data for the parent compound, closely related analogues, and computationally predicted values. It is imperative to handle this compound with the assumption that it is hazardous until proven otherwise.

Table 1: Physicochemical Properties of Benzyl 1,4-diazepane-1-carboxylate and Related Compounds

| Property | Value | Source/Compound |

| Molecular Formula | C₁₃H₁₈N₂O₂ | Benzyl 1,4-diazepane-1-carboxylate |

| Molecular Weight | 234.29 g/mol | Benzyl 1,4-diazepane-1-carboxylate |

| Appearance | Light yellow liquid (reported for 5-methyl derivative) | (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate |

| Melting Point | Data not available | Benzyl 1,4-diazepane-1-carboxylate |

| 162-163 °C | Methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e][1][2]diazepine-4-carboxylate[3] | |

| Boiling Point | Data not available | Benzyl 1,4-diazepane-1-carboxylate |

| Solubility | Expected to be soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol) and less soluble in water. | General property of similar structures[4] |

| XLogP (Predicted) | 1.3 | Benzyl 1,4-diazepane-1-carboxylate (PubChem) |

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Classification | Source/Compound |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | 1-Benzyl-1,4-diazepane[5] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | 1-Benzyl-1,4-diazepane[5] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | 1-Benzyl-1,4-diazepane[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | 1-Benzyl-1,4-diazepane[5] |

Table 3: Toxicological Data

| Parameter | Value | Source/Compound |

| LD50 (Oral) | No data available | Benzyl 1,4-diazepane-1-carboxylate |

| LD50 (Dermal) | No data available | Benzyl 1,4-diazepane-1-carboxylate |

| LC50 (Inhalation) | No data available | Benzyl 1,4-diazepane-1-carboxylate |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | 1-Benzyl-1,4-diazepane[6] |

Table 4: Occupational Exposure Limits

| Limit | Value | Source |

| OSHA PEL | Not established | OSHA[7] |

| NIOSH REL | Not established | NIOSH |

| ACGIH TLV | Not established | ACGIH |

Safety and Handling

Given the hazard classifications of closely related compounds, stringent safety protocols must be followed when handling Benzyl 1,4-diazepane-1-carboxylate.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the generation of aerosols or vapors is likely, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Handle under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.

Spills and Disposal

-

Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal. Do not let the product enter drains.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Caption: General workflow for the safe handling of Benzyl 1,4-diazepane-1-carboxylate.

Experimental Protocols

Benzyl 1,4-diazepane-1-carboxylate is primarily used as a synthetic intermediate. Below are representative protocols for its synthesis, purification, and use in a subsequent reaction, as well as deprotection of the Cbz group.

Synthesis of Benzyl 1,4-diazepane-1-carboxylate

This protocol is adapted from a standard procedure for the N-protection of amines using benzyl chloroformate.

Materials:

-

1,4-Diazepane (homopiperazine)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1,4-diazepane (1.0 equivalent) in dichloromethane.

-

Add sodium bicarbonate (2.2 equivalents) or triethylamine (2.2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution. Caution: Benzyl chloroformate is corrosive and lachrymatory. Handle with extreme care in a fume hood.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Caption: Synthesis of Benzyl 1,4-diazepane-1-carboxylate.

Purification by Column Chromatography

Materials:

-

Crude Benzyl 1,4-diazepane-1-carboxylate

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Prepare a silica gel slurry in hexanes and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Benzyl 1,4-diazepane-1-carboxylate.

Use as a Synthetic Intermediate: N-Alkylation

This protocol illustrates a general workflow for the alkylation of the unprotected secondary amine of Benzyl 1,4-diazepane-1-carboxylate.

Materials:

-

Benzyl 1,4-diazepane-1-carboxylate

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)

-

A polar aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

-

Dissolve Benzyl 1,4-diazepane-1-carboxylate (1.0 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the base (1.5-2.0 equivalents).

-

Add the alkyl halide (1.1 equivalents) to the stirred suspension.

-

Heat the reaction mixture if necessary (e.g., 50-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the N-alkylated product.

Caption: Workflow for using the compound as a synthetic intermediate.

Deprotection of the Cbz Group

This protocol describes the removal of the benzyloxycarbonyl (Cbz) protecting group to yield the free amine.

Materials:

-

Cbz-protected diazepane derivative

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen source (balloon or Parr shaker)

Procedure:

-

Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Stir the suspension under a hydrogen atmosphere (e.g., from a balloon or in a Parr apparatus) at room temperature.

-

Monitor the reaction until completion (disappearance of starting material by TLC or LC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.

Biological Context and Potential Signaling Pathways

While Benzyl 1,4-diazepane-1-carboxylate is primarily a synthetic intermediate, the 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

-

CNS Activity: The broader class of benzodiazepines is well-known for its action on the central nervous system, typically by modulating the activity of GABA-A receptors.

-

Other Activities: Derivatives of the 1,4-diazepane core have been investigated for a range of therapeutic applications, including as anticancer and anti-tubercular agents.

-

Efflux Pump Inhibition: A study on the closely related compound, 1-benzyl-1,4-diazepane, demonstrated its activity as an efflux pump inhibitor in E. coli. This mechanism can reverse antibiotic resistance.

Signaling Pathways: There is no specific information in the scientific literature describing the interaction of Benzyl 1,4-diazepane-1-carboxylate with any signaling pathways. This is expected for a compound that is designed as a building block for more complex molecules. The biological activity of its derivatives would depend on the other functional groups introduced into the molecule.

Conclusion

Benzyl 1,4-diazepane-1-carboxylate is a valuable but potentially hazardous chemical intermediate. A thorough understanding of its handling requirements, based on the data available for closely related compounds, is essential for its safe use in a research and development setting. All laboratory operations should be conducted in a controlled environment, such as a chemical fume hood, with appropriate personal protective equipment. While extensive toxicological and physical data are lacking, the protocols and safety information provided in this guide offer a framework for its responsible use in the synthesis of novel compounds for drug discovery.

References

- 1. 1001401-60-0|(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. benzyl (R)-5-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1001401-60-0 | AChemBlock [achemblock.com]

- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. PubChemLite - Benzyl 1,4-diazepane-1-carboxylate (C13H18N2O2) [pubchemlite.lcsb.uni.lu]

- 7. Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Benzyl 1,4-Diazepane-1-Carboxylate for Chemical Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Benzyl 1,4-diazepane-1-carboxylate, a key intermediate in pharmaceutical synthesis. It details commercially available sources, summarizes key chemical data, and presents a representative experimental workflow for its application.

Commercial Availability and Supplier Data

Benzyl 1,4-diazepane-1-carboxylate and its derivatives are available from various chemical suppliers, primarily catering to research and development laboratories. These compounds are often used as building blocks in the synthesis of more complex molecules, including pharmaceutical agents. Below is a summary of typical product specifications from several suppliers. Note that the initial search results often point to derivatives, with the (R)- and (S)-methyl substituted versions being common.

Table 1: Representative Commercial Supplier Data for Benzyl 1,4-Diazepane-1-Carboxylate Derivatives

| Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity | Supplier Examples |

| Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate | 1001401-60-0 | C₁₄H₂₀N₂O₂ | 248.33 | ≥97% | AChemBlock, CP Lab Safety, Anax Laboratories, BLDpharm[1][2][3][4] |

| Benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate | 1001401-61-1 | C₁₄H₂₀N₂O₂ | 248.33 | ≥97% | ChemScene, Pharmaffiliates[5][6] |

| Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate | 1359072-90-4 | - | - | >95% | Biosynce[7] |

| 1-Benzyl-1,4-diazepane | 4410-12-2 | C₁₂H₁₈N₂ | - | - | GlobalChemMall, PubChem[8][9] |

Note: Data is aggregated from multiple supplier listings. Researchers should always consult the specific Certificate of Analysis (CoA) from their chosen vendor for lot-specific data.

Logical Workflow for Supplier Selection

The process of selecting a suitable chemical supplier involves several critical steps to ensure the quality and consistency of the starting materials for research. This workflow can be visualized as a decision-making process.

Caption: Workflow for selecting a chemical supplier.

Representative Experimental Protocol: Synthesis of 1,4-Diazepine Derivatives

While specific protocols for using Benzyl 1,4-diazepane-1-carboxylate are proprietary or found within detailed patent literature, general procedures for the synthesis of related 1,4-diazepine structures are well-documented. The following is a representative, generalized protocol based on common organic synthesis techniques for benzodiazepines, which often involve the condensation of diamines with carbonyl compounds.[10][11]

Objective: To synthesize a substituted 1,4-diazepine via condensation. This protocol illustrates a common reaction type where a protected diazepane core could be utilized after deprotection.

Materials:

-

A suitable diamine (e.g., o-phenylenediamine or a derivative)

-

An α,β-unsaturated carbonyl compound

-

A catalyst (e.g., sulfamic acid or a heteropolyacid)[10][11]

-

Anhydrous solvent (e.g., ethanol or solvent-free conditions)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., petroleum ether:ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the diamine (10 mmol), the α,β-unsaturated carbonyl compound (10 mmol), and the catalyst (e.g., 10 mol% sulfamic acid).[10]

-

Reaction Conditions: If performing under solvent-free conditions, heat the mixture (e.g., to 80 °C) and stir.[10] Alternatively, if using a solvent like ethanol, reflux the mixture.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. If solvent-free, extract the product using diethyl ether (e.g., 3 x 10 mL).[10] Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel. Elute with an appropriate solvent system (e.g., petroleum ether:ethyl acetate) to isolate the pure diazepine product.[10]

-

Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

General Synthesis and Deprotection Workflow

Benzyl 1,4-diazepane-1-carboxylate serves as a protected form of the 1,4-diazepane scaffold. The benzyl carbamate (Cbz or Z) group is a common amine protecting group in organic synthesis. A typical workflow involves using this protected intermediate in a coupling reaction followed by deprotection to liberate the free amine for further functionalization.

Caption: Synthetic utility of a Cbz-protected diazepane.

References

- 1. calpaclab.com [calpaclab.com]

- 2. benzyl (R)-5-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1001401-60-0 | AChemBlock [achemblock.com]

- 3. 1001401-60-0|(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. anaxlab.com [anaxlab.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemscene.com [chemscene.com]

- 7. biosynce.com [biosynce.com]

- 8. globalchemmall.com [globalchemmall.com]

- 9. 1-Benzyl-1,4-diazepane | C12H18N2 | CID 228365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Diazepane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives, most notably the benzodiazepine class, have yielded a wealth of therapeutic agents. However, the biological activities of diazepane derivatives extend far beyond their well-known anxiolytic and sedative effects. This technical guide provides an in-depth exploration of the diverse biological landscape of these compounds, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Anticancer Activity of Diazepane Derivatives

A growing body of evidence highlights the potential of diazepane derivatives as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key cell cycle regulators and disruption of the cytoskeleton.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various diazepane derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzodiazepine | 5d (a diazepam bearing a sulfonamide moiety) | HepG2 (Liver) | 8.98 ± 0.1 | [1] |

| HCT-116 (Colon) | 7.77 ± 0.1 | [1] | ||

| MCF-7 (Breast) | 6.99 ± 0.1 | [1] | ||

| Benzodiazepine | 9a (a tubulin polymerization inhibitor) | Various | 0.006 - 0.015 | [2] |

| Benzo[b]furo[3,4-e][3][4]diazepin-1-one | 13c | MCF-7 (Breast) | Not specified | [5] |

| PC3 (Prostate) | Not specified | [5] | ||

| A2780 (Ovarian) | Not specified | [5] | ||

| Homopiperazine | 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Reh (B-cell leukemia) | 18 | [6] |

Key Mechanisms of Anticancer Action

CDK2 is a crucial enzyme in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[7] Its dysregulation is a common feature in many cancers.[8] Certain benzodiazepine derivatives have been identified as inhibitors of CDK2, leading to cell cycle arrest and apoptosis.[7][9]

Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.

Microtubules, dynamic polymers of tubulin, are essential for cell division, forming the mitotic spindle.[3] Disruption of microtubule dynamics is a well-established anticancer strategy.[3] Novel benzodiazepine derivatives have been designed to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Diazepane Framework: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, represents a privileged structure in medicinal chemistry. Its conformational flexibility and ability to present substituents in diverse spatial arrangements have made it a cornerstone for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of diazepane-based compounds, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Introduction to the Diazepane Core

The diazepane framework exists as two primary constitutional isomers, 1,3-diazepane and 1,4-diazepane, each offering unique structural and electronic properties for drug design. The fusion of a diazepine ring with a benzene ring gives rise to the well-known benzodiazepine scaffold, a class of drugs that has had a profound impact on the treatment of central nervous system (CNS) disorders.[1][2] However, the therapeutic potential of the diazepane core extends far beyond benzodiazepines, with recent research exploring their utility as anticancer, antiviral, and enzyme-inhibiting agents.[3][4]

Synthetic Strategies for Diazepane Derivatives

The construction of the diazepane ring system can be achieved through various synthetic routes, often involving cyclocondensation or intramolecular cyclization reactions.

Synthesis of 1,5-Benzodiazepines

A common method for the synthesis of 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones.[5] This reaction is often catalyzed by acids or metal catalysts.

Experimental Protocol: Synthesis of 1,5-Benzodiazepine Derivatives using H-MCM-22 Catalyst [5]

-

A mixture of o-phenylenediamine (1 mmol), the desired ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg) is prepared in acetonitrile (4 mL).

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane.

-

Upon completion (indicated by the disappearance of the reactant spot on the TLC plate), the catalyst is filtered off.

-

The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to yield the desired 1,5-benzodiazepine.

Synthesis of 1,4-Benzodiazepines

The synthesis of 1,4-benzodiazepines can be achieved through several methods, including the reaction of 2-aminobenzophenones with amino acid esters.[6]

Experimental Protocol: Synthesis of Diazepam [6]

-

A solution of 2-amino-5-chlorobenzophenone and glycine ethyl ester in pyridine is stirred, leading to the formation of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one.

-

The resulting intermediate is then methylated using methyl sulfate in the presence of a base like sodium ethoxide to yield diazepam.

-

The final product is purified using recrystallization or column chromatography.

Therapeutic Applications and Biological Activity

The diazepane framework is integral to a diverse range of therapeutic agents, targeting various biological pathways.

Central Nervous System Disorders

The most well-known application of the diazepane scaffold is in the development of benzodiazepines for the treatment of anxiety, insomnia, seizures, and muscle spasms.[7][8] These compounds act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[9]

Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[9] This binding event induces a conformational change in the receptor, increasing its affinity for GABA.[9] The potentiation of GABAergic neurotransmission leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.[10]

Caption: GABA-A receptor signaling pathway modulated by diazepane derivatives.

Anticancer Activity

Recent studies have highlighted the potential of diazepane derivatives as anticancer agents.[4][11] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) and the modulation of signaling pathways involved in cancer cell proliferation and survival.[12][13]

GABAergic Signaling in Cancer

Interestingly, the GABAergic system, traditionally associated with the CNS, has been implicated in cancer progression.[1][2] Cancer cells can produce and respond to GABA, which can promote tumor growth and create an immunosuppressive microenvironment.[12]

Caption: Role of GABAergic signaling in cancer and potential therapeutic intervention.

Quantitative Data on Diazepane Derivatives

The biological activity of diazepane derivatives is highly dependent on their substitution patterns. The following tables summarize key quantitative data for various diazepane-based compounds.

Table 1: Binding Affinities (Ki) of Diazepane Derivatives for GABA-A Receptor Subtypes

| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) | Reference |

| Diazepam-like 3-S | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [14] |

| Triazolam-like 2-S | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 | [14] |

| SH-I-048B (1-S) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 | [14] |

| SH-I-047 (1-R) | 273 ± 41 | 253 ± 31 | 501 ± 79 | 56 ± 8 | [14] |

Table 2: In Vitro Anticancer Activity (IC50) of Benzo[b]furo[3,4-e][3][7]diazepin-1-one Derivatives

| Compound | HCT116 (μM) | A2780 (μM) | MCF7 (μM) | PC3 (μM) | HL60 (μM) | A549 (μM) | Reference |

| 8f | 1.23 | 0.87 | 0.98 | 1.54 | 0.53 | 1.12 | [12] |

| 8q | 3.45 | 2.11 | 2.87 | 4.01 | 1.89 | 3.56 | [12] |

| 8r | 2.89 | 1.98 | 2.54 | 3.12 | 1.56 | 2.99 | [12] |

| 8u | 0.99 | 0.65 | 0.78 | 1.02 | 0.61 | 0.91 | [12] |

Table 3: Binding Affinities (Ki) of 1,4-Diazepane-Based Ligands for Sigma Receptors

| Compound | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) | Reference |

| 2c | 8 | >10000 | [3][15] |

| 3c | 100 | 126 | [3][15] |

| 2d | 19 | >10000 | [3][15] |

| 3d | 114 | 100 | [3][15] |

Key Experimental Protocols in Diazepane Research

The evaluation of novel diazepane derivatives relies on a suite of standardized in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[3][7][16][17]

Protocol Outline:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[17]

-

Treat the cells with various concentrations of the test compound and incubate for a further 72 hours.[17]

-

Add 28 µL of a 2 mg/mL solution of MTT to each well and incubate for 1.5 hours at 37°C.[17]

-

Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[17]

-

Measure the absorbance at 492 nm using a microplate reader.[17]

-

Calculate cell viability as a percentage of the untreated control.

Caption: General workflow for an MTT cell viability assay.

Sigma-1 Receptor Binding Assay

This assay is used to determine the binding affinity of compounds for the sigma-1 receptor.[18]

Protocol Outline:

-

Prepare membrane homogenates from a suitable tissue source (e.g., guinea pig brain).

-

Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]-(+)-pentazocine) and varying concentrations of the test compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

In Vitro Blood-Brain Barrier Permeability Assay

This assay assesses the ability of a compound to cross the blood-brain barrier.[5][9]

Protocol Outline:

-

Culture brain microvascular endothelial cells on a semi-permeable membrane in a Transwell® insert to form a monolayer.

-

Verify the integrity of the barrier by measuring transendothelial electrical resistance (TEER).

-

Add the test compound to the apical (blood) side of the Transwell®.

-

At various time points, collect samples from the basolateral (brain) side.

-

Quantify the concentration of the compound in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp).

Conclusion

The diazepane framework continues to be a highly valuable scaffold in medicinal chemistry. While its role in the development of CNS-active agents is well-established, the exploration of diazepane derivatives for other therapeutic areas, particularly oncology, is a rapidly growing field of research. The synthetic versatility of the diazepane core, coupled with an increasing understanding of its interactions with various biological targets, ensures that this remarkable heterocyclic system will remain at the forefront of drug discovery for years to come.

References

- 1. Insights into the leveraging of GABAergic signaling in cancer therapy - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HDAC1 IP & Activity Assay Kit (ab287873) is not available | Abcam [abcam.com]

- 11. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cancer Cell-Derived GABA Promotes β-Catenin-Mediated Tumor Growth and Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, biological profile and computational insights of new derivatives of benzo [B][1,4] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. MTT (Assay protocol [protocols.io]

- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl 1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals